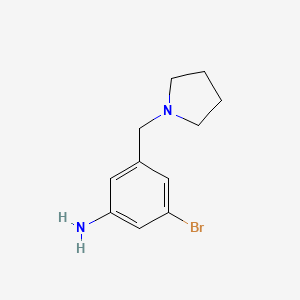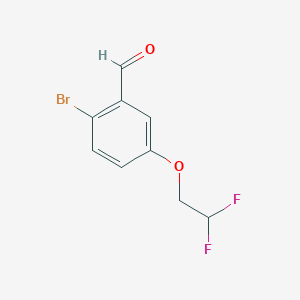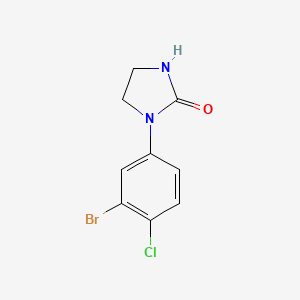![molecular formula C10H9Cl2N3 B1407148 7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1507350-64-2](/img/structure/B1407148.png)
7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
説明
“7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 . They are integral parts of DNA and RNA and exhibit diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of readily available alkynones as Michael acceptors, effectively eliminating the need for subsequent oxidation . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 . The presence of the pyrimidine scaffold is important for interactions with the amino acids present in the active site of the enzyme .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions due to their rich nitrogen content. For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines are influenced by their molecular structure. Pyrimidines are much weaker bases than pyridine and are soluble in water . The presence of hydrophobic substituents on the ring is favorable due to interaction with the active site of the enzyme .科学的研究の応用
Antimicrobial Agent
The compound “7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” has shown promise as an antimicrobial agent. Research indicates that derivatives of this compound exhibit broad-spectrum antimicrobial activity, with inhibition zones ranging from 11.3 to 25.3 mm. The minimum inhibitory concentration (MIC) values vary depending on the pathogenic organism, highlighting its potential in combating various bacterial and fungal infections .
In-vitro Cytotoxicity for Cancer Therapy
In the field of cancer therapy, this pyrimidine derivative has been evaluated for its in-vitro cytotoxic efficacy. Selected compounds have demonstrated the ability to target cancerous cells, such as Caco-2 cells, at lower concentrations compared to normal cells, suggesting a therapeutic window that could be exploited for cancer treatment .
Synthesis of Pyrido Derivatives
The compound serves as a starting point for the synthesis of various pyrido derivatives. These derivatives have been synthesized through different chemical reactions, leading to compounds with potential therapeutic applications. The structural versatility of the pyrimidine ring allows for the creation of diverse molecules with significant biological activities .
Antiviral Activity
Derivatives of this compound have been designed to target specific viral mechanisms. Studies have shown that certain quinazoline and pyrrolo[3,2-d]pyrimidine derivatives exhibit exceptional antiviral activity, both in vitro and in vivo. This highlights the compound’s potential as a scaffold for developing new antiviral drugs .
Lipoxygenase Inhibition
The pyrimidine derivative has been structurally characterized and evaluated as a novel inhibitor of lipoxygenase (LOX), an enzyme involved in the inflammatory process. Its potential antioxidant and anticancer activity further underscores its therapeutic potential in inflammatory and cancer-related conditions .
Luminescent Properties
Research into the luminescent properties of new pyrimidine derivatives, including this compound, has revealed potential applications in the development of new materials with specific optical properties. These materials could be used in various technological applications, such as sensors or organic light-emitting diodes (OLEDs) .
Antibacterial Activity
Studies have also demonstrated that certain derivatives have weak antibacterial activity, inhibiting the growth of both gram-positive and gram-negative microorganisms. This suggests potential applications in developing new antibacterial agents, particularly in the context of increasing antibiotic resistance .
作用機序
Target of Action
The primary target of 7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and subsequently disrupting the cell cycle . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents CDK2 from performing its normal function of phosphorylating other proteins to progress the cell cycle .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle control pathway. This disruption can lead to cell cycle arrest, preventing cells from dividing and proliferating . The downstream effects of this include a reduction in tumor growth and potentially the induction of apoptosis .
Pharmacokinetics
This characteristic could enhance its bioavailability, allowing it to reach its target sites effectively .
Result of Action
The compound’s action results in significant inhibition of cell growth. It has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . This suggests that it could be effective in treating certain types of cancer .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its lipophilicity could affect its ability to cross cell membranes and reach its target sites . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially impact its action.
将来の方向性
The future of pyrimidine research lies in the development of new selective, effective, and safe anticancer agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
7-but-3-enyl-2,4-dichloropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-2-3-5-15-6-4-7-8(11)13-10(12)14-9(7)15/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPQGDPUZOGZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



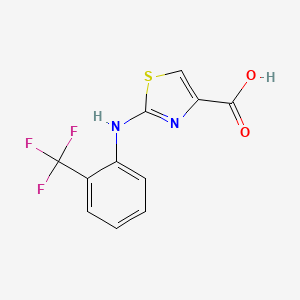
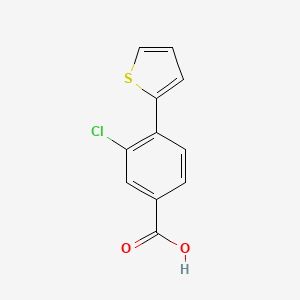
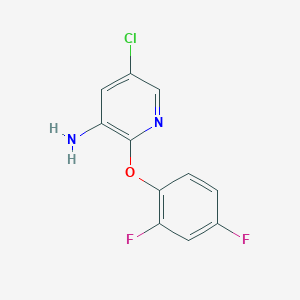
![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)
amine](/img/structure/B1407075.png)
propylamine](/img/structure/B1407076.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine](/img/structure/B1407077.png)


